Oleyl alcohol

Description

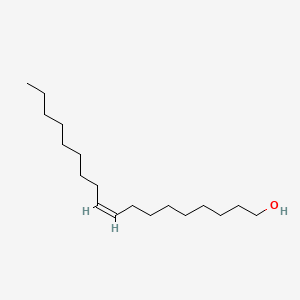

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022010 | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Linoleyl, myristyl and cetyl alcohols. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |

CAS No. |

143-28-2, 593-47-5 | |

| Record name | Oleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13-19 °C, Melting point: 6-7 °C, 6.5 °C | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Oleyl Alcohol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a versatile molecule with significant applications across the pharmaceutical, cosmetic, and chemical industries.[1] Its unique physicochemical properties, stemming from its 18-carbon chain and a single cis-double bond, make it an effective emollient, emulsifier, and penetration enhancer.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and key experimental protocols related to this compound. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and formulation science.

Chemical Structure and Identification

This compound is systematically known as (Z)-octadec-9-en-1-ol. Its structure consists of an 18-carbon aliphatic chain with a hydroxyl group at one end and a cis-double bond at the ninth carbon position.

-

Chemical Formula: C₁₈H₃₆O

-

Condensed Structural Formula: CH₃(CH₂)₇CH=CH(CH₂)₈OH

-

IUPAC Name: (Z)-octadec-9-en-1-ol

-

CAS Number: 143-28-2

-

Synonyms: cis-9-Octadecen-1-ol, Oleic alcohol

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations.

| Property | Value | Reference |

| Molecular Weight | 268.48 g/mol | [4] |

| Appearance | Colorless to pale yellow oily liquid | [4] |

| Melting Point | 13-19 °C | [4] |

| Boiling Point | 330-360 °C at 760 mmHg | |

| 207 °C at 13 mmHg | ||

| Density | 0.849 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |

| Refractive Index | n20/D 1.46 |

Toxicological Profile

This compound is generally considered to have a low order of toxicity. The available toxicological data is presented in the table below.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | |

| LD50 | Rabbit | Dermal | > 8000 mg/kg |

Metabolism and Signaling Pathways

The direct and specific signaling pathways of this compound are not extensively documented in publicly available literature. However, based on the general metabolism of fatty alcohols, a probable metabolic pathway can be inferred. Fatty alcohols are typically metabolized in the liver via oxidation to their corresponding aldehydes and then to fatty acids.[5][6][7] These fatty acids can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.

The following diagram illustrates the general metabolic pathway for a long-chain fatty alcohol, which is likely representative of this compound's metabolism.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Bouveault-Blanc Reduction

This protocol describes the synthesis of this compound from an oleic acid ester, such as ethyl oleate, using the Bouveault-Blanc reduction. This classic method utilizes sodium metal in an absolute alcohol solvent.

The following diagram outlines the experimental workflow for this synthesis.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl oleate and an excess of absolute ethanol.

-

Gradually add small pieces of sodium metal to the flask. The reaction is exothermic and will proceed vigorously.

-

Once all the sodium has been added, gently reflux the mixture until the sodium is completely dissolved.

-

After the reaction is complete, cautiously add water to the mixture and reflux for approximately one hour to saponify any unreacted ester.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash successively with a dilute aqueous potassium hydroxide solution and then with water until the washings are neutral.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude this compound.

Purification of this compound by Low-Temperature Crystallization

This protocol details the purification of crude this compound to remove saturated alcohol impurities.

The workflow for the purification process is depicted below.

Methodology:

-

Dissolve the crude this compound in a suitable solvent, such as acetone.

-

Cool the solution to approximately -20°C. Saturated fatty alcohols, having higher melting points, will crystallize out of the solution.

-

Filter the cold solution to remove the precipitated saturated alcohols.

-

Further cool the filtrate to a lower temperature, for example, -60°C, to induce the crystallization of this compound.

-

Isolate the purified this compound crystals by filtration.

-

Dry the crystals under vacuum to remove any residual solvent.

Analysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID). Derivatization to trimethylsilyl (TMS) ethers is often employed to improve volatility and peak shape.

The analytical workflow is illustrated in the following diagram.

Methodology:

-

Sample and Standard Preparation: Prepare solutions of the this compound sample and a certified reference standard in a suitable solvent (e.g., hexane or dichloromethane).

-

Derivatization (optional but recommended): To a known amount of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a sealed vial. Heat the mixture at 60-70°C for 30 minutes to form the TMS ether derivative.

-

GC-FID Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280°C.

-

Detector Temperature: 280-300°C.

-

Oven Temperature Program: An initial temperature of around 150°C, followed by a ramp to 280°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Injection: Inject a small volume (typically 1 µL) of the derivatized sample or standard into the GC.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. The peak area can be used to quantify the amount of this compound in the sample.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 4. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

The Synthesis of Oleyl Alcohol from Oleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary methodologies for the synthesis of oleyl alcohol from oleic acid, a critical process for generating this valuable unsaturated fatty alcohol used in cosmetics, pharmaceuticals, and as a chemical intermediate. The guide provides a comparative analysis of key synthetic routes, including catalytic hydrogenation and classic chemical reductions, with a focus on experimental protocols, reaction yields, and selectivity.

Core Synthesis Methodologies

The conversion of oleic acid to this compound primarily involves the selective reduction of the carboxylic acid functional group while preserving the integrity of the carbon-carbon double bond in the alkyl chain. The two predominant methods to achieve this are catalytic hydrogenation and the Bouveault-Blanc reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed industrial method for the reduction of fatty acids. The key challenge in synthesizing this compound via this route is to achieve high selectivity for the carbonyl group reduction over the hydrogenation of the C=C double bond. This is typically addressed through the use of specialized bimetallic catalysts.

One of the most effective catalytic systems involves rhodium and tin. For instance, a Rh(1 wt%)–Sn(4 wt%)–B/Al2O3 catalyst has been shown to be effective for the selective hydrogenation of oleic acid.[1][2] Under optimal conditions, this method can achieve high yields of this compound. Another promising catalyst is Rh-Sn-B supported on TiO2, which has demonstrated even higher yields.[3]

Experimental Protocol: Selective Hydrogenation using Rh-Sn-B/Al2O3 Catalyst [1]

-

Catalyst Preparation: A Rh(1 wt%)–Sn(4 wt%)–B/Al2O3 catalyst is prepared and pre-treated.

-

Reaction Setup: A high-pressure reactor is charged with oleic acid and the catalyst.

-

Reaction Conditions: The reactor is pressurized with hydrogen to 2 MPa and heated to 290 °C.

-

Reaction Execution: The reaction mixture is stirred for a specified duration.

-

Product Isolation and Purification: After the reaction, the catalyst is filtered off, and the product mixture is purified, typically by distillation, to isolate the this compound.

Bouveault-Blanc Reduction

The Bouveault-Blanc reduction is a classic organic reaction that utilizes sodium metal in the presence of an absolute alcohol, such as ethanol or butanol, to reduce esters to primary alcohols.[4][5][6] This method is particularly well-suited for the synthesis of unsaturated alcohols like this compound because it does not typically reduce carbon-carbon double bonds.[5][7] The process first involves the esterification of oleic acid to form an ester, such as ethyl oleate or butyl oleate, which is then reduced.[4][6]

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Oleate [6]

-

Esterification of Oleic Acid: Oleic acid is first converted to ethyl oleate. Commercial U.S.P. grade oleic acid is esterified, and the resulting ethyl oleate is purified by fractionation.

-

Reaction Setup: In a 5-liter round-bottomed flask equipped with a large-bore reflux condenser, 200 g (0.65 mole) of ethyl oleate and 1.5 liters of absolute ethanol are placed.

-

Addition of Sodium: 80 g (3.5 gram atoms) of sodium is added through the reflux condenser at a rate that maintains a vigorous reaction. The flask is shaken occasionally.

-

Completion of Reaction: After the initial reaction subsides, an additional 200 ml of absolute ethanol is added, and the mixture is heated on a steam bath until all the sodium has reacted.

-

Saponification of Unreacted Ester: 500 ml of water is added, and the mixture is refluxed for 1 hour.

-

Extraction: After cooling, 1.2 liters of water is added, and the unsaponifiable fraction containing this compound is extracted with ether.

-

Washing: The ether extracts are washed with a 1% potassium hydroxide solution and then with water until alkali-free.

-

Drying and Distillation: The ether extract is dried over sodium sulfate, the ether is removed by distillation, and the residue is distilled to yield crude this compound.

-

Purification: The crude this compound is further purified by crystallization from acetone at low temperatures (-20°C to -25°C and subsequently at -5°C) to remove saturated alcohols, followed by a final distillation.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of this compound from oleic acid and its derivatives.

| Method | Catalyst/Reagent | Substrate | Temperature (°C) | Pressure (MPa) | Yield of this compound (%) | Reference |

| Catalytic Hydrogenation | Rh(1 wt%)–Sn(4 wt%)–B/Al2O3 | Oleic Acid | 290 | 2 | 82-83 | [1] |

| Catalytic Hydrogenation | Rh-Sn-B/TiO2 | Oleic Acid | - | - | up to 88.3 | [3] |

| Bouveault-Blanc Reduction | Sodium / Absolute Ethanol | Ethyl Oleate | Reflux | Atmospheric | 49-51 (crude) | [6] |

| Non-catalytic Reduction | NaBH4 | Methyl Oleate | 60 | - | 94 | [8][9] |

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Chemical pathways for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydrogenation of oleic acid to fatty alcohols using Rh?Sn?B / TiO 2 catalysts: Influence of Sn content - CONICET [bicyt.conicet.gov.ar]

- 4. trade.primaryinfo.com [trade.primaryinfo.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective synthesis of this compound via catalytic and non-catalytic liquid-phase methyl oleate reduction - CONICET [bicyt.conicet.gov.ar]

A Technical Guide to Oleyl Alcohol from Natural Sources: Fish and Olive Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleyl Alcohol

This compound (cis-9-octadecen-1-ol) is a long-chain, unsaturated fatty alcohol with the chemical formula C₁₈H₃₆O.[1][2][3] It is a non-ionic, monounsaturated fatty alcohol that naturally occurs in sources such as fish oils, beef fat, and certain vegetable oils, most notably olive oil.[4][5][6] In its raw form, it typically appears as a colorless to pale yellow, viscous liquid.[1][2] Due to its emollient, emulsifying, and surfactant properties, this compound is a valuable ingredient in a wide range of applications, including cosmetics, personal care products, and pharmaceutical formulations.[1][2][5]

In the pharmaceutical and drug development sectors, this compound is particularly noted for its role as a penetration enhancer in transdermal delivery systems, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin barrier.[2][4][7][8][9] Its ability to fluidize stratum corneum lipids is a key mechanism behind this enhancing effect.[7][8]

This guide provides an in-depth technical overview of this compound derived from two primary natural sources: fish and olive oil. It covers quantitative data on its precursors, detailed experimental protocols for its extraction and analysis, and its interaction with biological signaling pathways.

Natural Sources and Production

This compound is not typically found in high concentrations as a free alcohol in nature. Instead, it is primarily derived from the reduction of oleic acid or its esters.[1][2][5] These precursors are abundant in the triglycerides that constitute fish and olive oils. The production process involves the hydrogenation of oleic acid esters, often using a method like the Bouveault–Blanc reduction, which selectively reduces the ester group without saturating the carbon-carbon double bond.[5]

Fish and Marine Oils

Fish oils and oils from other marine animals are significant natural sources of the precursors to this compound.[4][10] The fatty acid composition of fish oil varies depending on the species, diet, and water temperature. While often prized for their omega-3 polyunsaturated fatty acid (PUFA) content, these oils also contain a substantial amount of monounsaturated fats, including oleic acid.

Olive Oil

Olive oil is named as a primary source for this compound's precursor, oleic acid.[5] Oleic acid is the most abundant fatty acid in olive oil, with its concentration serving as a key indicator of oil quality and stability.[11] The high concentration of oleic acid makes olive oil a prime raw material for the synthesis of this compound.[1][5]

Quantitative Data

Direct quantification of free this compound in crude fish or olive oil is not commonly reported, as it is typically present in esterified forms or produced synthetically from the abundant oleic acid. The following tables summarize the concentration of oleic acid (C18:1), the direct precursor to this compound, in these sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₃₆O[1] |

| Molecular Weight | 268.48 g/mol [2] |

| CAS Number | 143-28-2[2][12] |

| Appearance | Colorless to pale yellow viscous liquid[1][2] |

| Melting Point | 0-5.0 °C[13] |

| Boiling Point | 207 °C at 13 mmHg[13] |

| Density | 0.849 g/mL at 25 °C[13] |

| Solubility | Insoluble in water; miscible with alcohols, ethers[2][6] |

| Synonyms | (Z)-Octadecen-1-ol, cis-9-Octadecen-1-ol, Oleic Alcohol[2] |

Table 2: Oleic Acid (C18:1) Content in Various Olive Oil Varieties (Data represents the percentage of total fatty acids)

| Olive Variety | Oleic Acid (C18:1) Content (%) |

| Tanche | 71.75%[11] |

| Baladi 1 | >65%[11] |

| Baladi 2 | >65%[11] |

| Itrana | >65%[11] |

| Salonenque | >65%[11] |

| General Range | 55% - 83% |

Table 3: Oleic Acid (C18:1) Content in Commercial Fish Oil Supplements (Data represents the concentration in mg per gram of oil)

| Fatty Acid | Concentration Range (mg/g) |

| Oleic Acid (C18:9) | 11.6 - 34.4 [14] |

| Linoleic Acid (C18:2) | 12.2 - 37.0[14] |

| Linolenic Acid (C18:3) | 0.8 - 4.8[14] |

| EPA (C20:5) | Varies |

| DHA (C22:6) | Varies |

Experimental Protocols

The analysis of this compound from natural sources involves a multi-step process, from initial oil extraction to chromatographic quantification.

Protocol 1: Extraction of Crude Oil

This protocol outlines a general method for extracting oil from fish tissue or olive fruit, which can be adapted based on laboratory scale.

-

Sample Preparation :

-

Fish : Homogenize fresh or frozen fish tissue (e.g., liver, muscle) into a fine pulp.

-

Olives : Crush fresh olive fruits into a paste.

-

-

Extraction (Wet Pressing) :

-

Extraction (Solvent Method - for analytical purposes) :

-

Storage : Store the extracted crude oil under nitrogen at -20°C to prevent oxidation.[13]

Protocol 2: Isolation and Derivatization for GC Analysis

Free fatty alcohols are part of the unsaponifiable matter of an oil. For analysis of total potential this compound (from its oleic acid precursor), a derivatization step is required.

-

Saponification :

-

Transesterification to Fatty Acid Methyl Esters (FAMEs) :

-

Extraction of FAMEs :

-

Cool the reaction mixture. Add 1 mL of n-hexane and 3 mL of a saturated sodium chloride solution.[18]

-

Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer containing the FAMEs into a clean vial for GC analysis.

-

Protocol 3: Quantification by Gas Chromatography (GC-FID)

This protocol describes the determination of fatty alcohols or their FAME precursors using Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Instrumentation :

-

Chromatographic Conditions (Example for FAMEs) :

-

Quantification :

-

Prepare standard solutions of this compound or methyl oleate at known concentrations.[20][21]

-

Use an internal standard (e.g., 1-pentadecanol or 4-methylpentan-2-ol) for improved accuracy.[20][22]

-

Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the concentration of each component based on the peak area relative to the internal standard and the calibration curve.

-

Visualized Workflows and Pathways

Production and Analysis Workflow

The following diagrams illustrate the logical flow from natural source to quantified this compound and a generalized experimental workflow.

Caption: Logical workflow for the production of this compound from natural oils.

Caption: A typical experimental workflow for analyzing this compound precursors.

Role in Signaling Pathways and Membrane Interaction

While specific intracellular signaling cascades uniquely triggered by this compound are not extensively detailed in current literature, the broader class of alcohols is known to modulate cellular signaling, often through interactions with cell membranes and associated proteins.[23] Chronic alcohol exposure can sensitize liver macrophages (Kupffer cells) to endotoxins like lipopolysaccharide (LPS), leading to an inflammatory response mediated by pathways such as Toll-like receptor 4 (TLR4).[24] This leads to the activation of downstream transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines.[24]

As a long-chain fatty alcohol, this compound's primary interaction is with the lipid bilayer of cell membranes. This interaction is fundamental to its use as a penetration enhancer, where it disrupts the ordered structure of the stratum corneum lipids, thereby increasing skin permeability for co-administered drugs.[7][8]

Caption: A generalized pathway of alcohol-sensitized, TLR4-mediated inflammation.

Conclusion

This compound is a valuable fatty alcohol with significant applications in the pharmaceutical and cosmetic industries. While it occurs naturally, it is most efficiently produced through the chemical reduction of its precursor, oleic acid, which is found in high concentrations in fish oil and, particularly, olive oil. The quantification of this compound and its precursors relies on established chromatographic techniques like GC-FID, following extraction and derivatization. Its biological activity, especially its role as a skin penetration enhancer, is linked to its ability to interact with and disrupt the lipid bilayers of cell membranes. Further research into the specific signaling pathways modulated by this compound could open new avenues for its application in advanced drug delivery systems.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. canyoncomponents.com [canyoncomponents.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. trade.primaryinfo.com [trade.primaryinfo.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Oil Content, Fatty Acid and Phenolic Profiles of Some Olive Varieties Growing in Lebanon [frontiersin.org]

- 12. larodan.com [larodan.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scielo.br [scielo.br]

- 15. valveandcontrol.com [valveandcontrol.com]

- 16. Methods of extraction, refining and concentration of fish oil as a source of omega-3 fatty acids [redalyc.org]

- 17. ijpras.com [ijpras.com]

- 18. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil [mdpi.com]

- 20. perkinelmervietnam.vn [perkinelmervietnam.vn]

- 21. uspnf.com [uspnf.com]

- 22. ives-openscience.eu [ives-openscience.eu]

- 23. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Oleyl Alcohol: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of oleyl alcohol, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound, systematically known as (Z)-9-Octadecen-1-ol, is an unsaturated fatty alcohol that is a colorless to pale yellow, oily liquid at room temperature.[1][2] It is found in fish oils and can be produced by the hydrogenation of oleic acid esters, which are commonly sourced from beef fat, fish oil, and olive oil.[3][4] Its chemical structure, featuring a cis-double bond, imparts fluidity and makes it a versatile ingredient in numerous applications.[1] In the pharmaceutical and cosmetic industries, it serves as an emollient, emulsifier, and penetration enhancer.[1][5]

Physical Properties of this compound

The physical properties of this compound can vary slightly depending on its purity. Commercial grades are often mixtures of unsaturated and saturated high molecular weight fatty alcohols, with this compound being the primary component.[6]

Table 1: Summary of Melting and Boiling Points of this compound

| Physical Property | Value | Conditions |

| Melting Point | -19 °C[7] | Not specified |

| 0-5.0 °C[8] | (lit.) | |

| 2-12 °C[9][10] | Not specified | |

| 6.5 °C[4] | Not specified | |

| 13-19 °C[2][3][5][11][12] | Not specified | |

| Boiling Point | 330-360 °C[5][11][12][13] | at 1013 hPa / 760 mmHg |

| 330 °C | Not specified | |

| 207 °C[8][12] | at 13 mmHg | |

| 195 °C[2][3] | at 8 mmHg | |

| 182-184 °C[2][3] | at 1.5 mmHg |

Experimental Methodologies for Determining Physical Properties

Accurate determination of the melting and boiling points of this compound requires pure samples and standardized methodologies. The literature suggests that purification is often a necessary precursor to characterization.

3.1. Purification of this compound

A common method for purifying this compound involves fractional crystallization followed by vacuum distillation.[3][14] This process is crucial for removing saturated alcohol impurities, which can affect the measured physical properties.

The general workflow for purification can be summarized as follows:

-

Initial Crystallization: The crude this compound is dissolved in a solvent like acetone and cooled to a moderately low temperature (e.g., -20°C to -25°C) to crystallize and remove higher-melting saturated alcohols.[14]

-

Filtration: The solid, saturated alcohols are separated from the liquid, this compound-rich filtrate.[14]

-

Further Crystallization of Filtrate: The filtrate is then cooled to a much lower temperature (e.g., -60°C to -65°C) to crystallize the this compound.[14]

-

Vacuum Distillation: The crystallized this compound is then distilled under reduced pressure to achieve high purity.[14]

Below is a diagram illustrating the logical workflow of this purification process.

Caption: Purification workflow for this compound.

3.2. Determination of Melting Point

The melting point of this compound is typically determined using standard laboratory techniques such as the capillary method. Due to its tendency to exist as a supercooled liquid, care must be taken during the measurement.[9] The "cloud point" is another relevant measure for mixtures like commercial this compound, which indicates the temperature at which the liquid becomes cloudy upon cooling.[6][15]

3.3. Determination of Boiling Point

The boiling point of this compound is often measured under reduced pressure (vacuum) to prevent decomposition at high temperatures.[2][3][8] The Clausius-Clapeyron relation can be used to extrapolate the boiling point to atmospheric pressure, although direct measurement at atmospheric pressure is also reported.[5][11][12][16]

Conclusion

The melting and boiling points of this compound are key physical properties that influence its application in various fields, including pharmaceuticals and cosmetics. The reported values can vary, primarily due to differences in the purity of the samples. For precise applications, it is recommended that researchers either use highly purified this compound or determine the physical properties of their specific grade using standardized methods. The experimental methodologies outlined in this guide provide a foundation for achieving accurate and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound [drugfuture.com]

- 7. This compound - High Purity Fatty Alcohol at Attractive Prices [acmesynthetic.com]

- 8. This compound CAS#: 143-28-2 [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cis-9-Octadecen-1-ol for synthesis 143-28-2 [sigmaaldrich.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Trusted this compound Bulk Supplier | 143-28-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. This compound - Ataman Kimya [atamanchemicals.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

- 16. atamankimya.com [atamankimya.com]

Solubility of Oleyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl alcohol ((Z)-octadec-9-en-1-ol) is an unsaturated fatty alcohol with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as an emollient, emulsifier, and penetration enhancer is intrinsically linked to its solubility characteristics in various organic solvents.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound, presenting both qualitative and quantitative data. Furthermore, it details a standardized experimental protocol for determining solubility and illustrates relevant biochemical pathways.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity of the solvent. While it is practically insoluble in water, it exhibits high solubility in many common organic solvents.[3][4] The available quantitative data is summarized in the table below.

| Solvent | Solubility | Temperature (°C) |

| Ethanol | ~30 mg/mL[5] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (111.74 mM)[6][7] | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL[5] | Not Specified |

Note: The term "miscible" indicates that this compound and the solvent can be mixed in all proportions without phase separation.

Qualitative Solubility Data

Qualitative assessments provide further insight into the compatibility of this compound with a broad spectrum of organic solvents.

| Solvent Category | Solubility Description | Solvents |

| Alcohols | Miscible/Soluble[8][9][10][11][12][13] | Ethanol (95%), Methanol, Isopropyl Alcohol[14] |

| Ethers | Miscible/Soluble[8][9][10][11][12][13] | Diethyl Ether[8][9][10][11][12][13] |

| Halogenated Hydrocarbons | Soluble/Slightly Miscible | Chloroform[3], Carbon Tetrachloride[9][10][12][13] |

| Apolar Solvents | Soluble | Hexane[3], Octane[3], Light Mineral Oil[14] |

| Polar Aprotic Solvents | Soluble | Acetone[15] |

| Aqueous Solvents | Insoluble/Immiscible[13][16][17] | Water |

Experimental Protocol: Determination of Solubility (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish

-

Drying oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent at the desired temperature.

-

Seal the vial and place it in a temperature-controlled bath or incubator.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporating dish.

-

-

Solvent Evaporation:

-

Weigh the evaporating dish with the filtered solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

-

Mass Determination:

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the dish containing the this compound residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound (mass of dish with residue - mass of empty dish).

-

Calculate the mass of the solvent (mass of dish with solution - mass of dish with residue).

-

Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

This compound in the Context of Fatty Acid Metabolism

While specific signaling pathways directly initiated by this compound are not well-defined, its role can be understood within the broader context of fatty acid metabolism. Fatty alcohols, including this compound, are key intermediates in the synthesis and degradation of various lipids.

Caption: Role of this compound in fatty acid metabolism.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in a range of organic solvents, critical for its effective application in research and development. The provided experimental protocol offers a standardized method for obtaining further quantitative solubility data. While direct signaling roles of this compound are an area for further investigation, its position within fatty acid metabolism highlights its potential to influence cellular processes through incorporation into various lipid species.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy this compound | 9004-98-2 | >98% [smolecule.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound CAS#: 143-28-2 [m.chemicalbook.com]

- 9. This compound | 143-28-2 [chemicalbook.com]

- 10. This compound, 99+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 13. This compound - Ataman Kimya [atamanchemicals.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. Solubilities of fatty acids and derivatives in acetone | Zendy [zendy.io]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. This compound - Ataman Kimya [atamanchemicals.com]

Oleyl Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Oleyl alcohol, a non-ionic, unsaturated fatty alcohol, is a versatile excipient with a long history of use in the pharmaceutical and cosmetic industries. Its unique physicochemical properties, including its liquid state at room temperature and its amphiphilic nature, make it a valuable component in a wide range of formulations. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, properties, and key applications in drug delivery, with detailed experimental protocols and mechanistic insights relevant to researchers and drug development professionals.

Physicochemical Properties

This compound's utility in pharmaceutical formulations is underpinned by its distinct physicochemical characteristics. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (Z)-Octadec-9-en-1-ol | [1] |

| Synonyms | Oleic alcohol, Octadecenol | [1][2] |

| CAS Number | 143-28-2 | [1] |

| Molecular Formula | C18H36O | [1] |

| Molecular Weight | 268.48 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Odor | Mild, characteristic odor | [3] |

| Melting Point | 6-7 °C | [4] |

| Boiling Point | ~330-360 °C at 760 mmHg | [3] |

| Density | ~0.849 g/cm³ at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and chloroform. | [5] |

| Iodine Value | Approximately 85-95 | - |

| HLB Value | ~1 | [6] |

Synthesis of this compound

This compound is primarily produced through the reduction of oleic acid or its esters. The most common industrial method is the catalytic hydrogenation of methyl oleate. For laboratory-scale synthesis that preserves the double bond, the Bouveault-Blanc reduction is a classic and effective method.[5][7]

Bouveault-Blanc Reduction

This method involves the reduction of an ester (e.g., ethyl oleate) to a primary alcohol using sodium metal in the presence of an absolute alcohol, typically ethanol.[7]

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Oleate

Materials:

-

Ethyl oleate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl oleate in an excess of absolute ethanol.

-

Carefully add small pieces of sodium metal to the solution. The reaction is exothermic and will generate hydrogen gas, so proper ventilation and safety precautions are essential.

-

Once the sodium has completely reacted, cool the flask and cautiously add water to hydrolyze the sodium ethoxide.

-

Neutralize the solution with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the this compound with diethyl ether.

-

Wash the organic layer with water, then dry it over anhydrous sodium sulfate.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

Applications in Drug Delivery

This compound's amphiphilic nature and its ability to interact with biological membranes make it a valuable excipient in various drug delivery systems.

Penetration Enhancer in Topical and Transdermal Formulations

This compound is widely recognized for its ability to enhance the permeation of drugs across the stratum corneum, the primary barrier of the skin.[8] It is believed to function by disrupting the highly ordered lipid lamellae of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and facilitating drug diffusion.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the in vitro permeation of a model drug through a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Model drug (e.g., ibuprofen, diclofenac)

-

Phosphate buffered saline (PBS), pH 7.4 (receptor medium)

-

This compound

-

Solvent for formulation (e.g., propylene glycol, ethanol)

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin on the receptor compartment with the stratum corneum facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

-

Formulation Preparation: Prepare the drug formulation with and without a specific concentration of this compound (e.g., 1-5% w/v).

-

Dosing: Apply a known amount of the formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

-

Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Component of Nanoemulsions and Microemulsions

This compound can act as an oil phase or a co-surfactant in the formulation of nanoemulsions and microemulsions. These lipid-based systems are effective in solubilizing poorly water-soluble drugs and enhancing their oral bioavailability and topical delivery.

Experimental Protocol: Formulation of an this compound-Based Nanoemulsion

Objective: To prepare and characterize a stable oil-in-water (O/W) nanoemulsion using this compound as the oil phase.

Materials:

-

This compound (oil phase)

-

A non-ionic surfactant (e.g., Tween 80, Polysorbate 20)

-

A co-surfactant (e.g., Transcutol®, propylene glycol)

-

Purified water (aqueous phase)

-

High-shear homogenizer or ultrasonicator

-

Particle size analyzer (e.g., dynamic light scattering)

Procedure:

-

Phase Preparation:

-

Oil Phase: Dissolve the drug in this compound.

-

Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

-

Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

-

-

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering.

-

Zeta Potential: Determine the surface charge of the droplets.

-

Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

-

Stability Studies: Assess the physical stability of the nanoemulsion under different storage conditions (e.g., temperature, time).

-

Safety and Regulatory Status

This compound is generally regarded as a safe, non-toxic, and non-irritating material for topical applications at typical concentrations used in pharmaceutical and cosmetic products.[9] It has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetics.[9] For pharmaceutical use, it is listed in the FDA's Inactive Ingredient Database.

Conclusion

This compound is a multifunctional excipient with well-established applications in pharmaceutical and cosmetic formulations. Its role as a penetration enhancer, emulsifier, and component of advanced drug delivery systems like nanoemulsions makes it a valuable tool for researchers and drug development professionals. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the effective utilization of this compound in the development of novel and efficacious drug products.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Bouveault-Blanc Reduction (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

CAS number 143-28-2 chemical information

An In-depth Technical Guide to Oleyl Alcohol (CAS 143-28-2)

This technical guide provides comprehensive chemical information for this compound (CAS 143-28-2), intended for researchers, scientists, and drug development professionals. It covers the compound's properties, synthesis, applications, and safety protocols, with a focus on experimental details and visual representations of key processes.

This compound, systematically named (9Z)-octadec-9-en-1-ol, is an unsaturated fatty alcohol. It is a colorless to pale yellow oily liquid at room temperature and is found naturally in sources like fish oils.[1][2] It is widely used in the cosmetics industry as an emollient, emulsifier, and thickener in products such as skin creams, lotions, and hair conditioners.[1][3][4] Additionally, it serves as a precursor in the synthesis of surfactants and has been explored for its potential in drug delivery formulations.[1][3][]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 143-28-2 |

| EC Number | 205-597-3[2] |

| IUPAC Name | (9Z)-octadec-9-en-1-ol |

| Molecular Formula | C₁₈H₃₆O[3][6] |

| Synonyms | cis-9-Octadecen-1-ol, (Z)-9-Octadecenol[3] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 268.48 g/mol [3][6] |

| Appearance | Colorless to pale yellow oily liquid[1][4] |

| Melting Point | 0-5.0 °C |

| Boiling Point | 207 °C at 13 mmHg |

| Density | 0.849 g/mL at 25 °C |

| Refractive Index | n20/D 1.457-1.462 |

| Flash Point | 170 °C (closed cup) |

| Water Solubility | Insoluble[1] |

| Solubility in Other Solvents | Soluble in ethanol and ether[3] |

Experimental Protocols

Synthesis of this compound via Bouveault–Blanc Reduction

A common method for synthesizing this compound is the Bouveault–Blanc reduction of an oleic acid ester, such as ethyl oleate or butyl oleate, using sodium and an absolute alcohol like ethanol or butanol.[7][8] This method is advantageous as it does not reduce the carbon-carbon double bond.[2]

Materials:

-

Ethyl oleate (0.65 mole)[7]

-

Absolute ethanol (1.5 L, plus an additional 200 mL)[7]

-

Sodium (3.5 gram atoms)[7]

-

Water (500 mL, then 1.2 L)[7]

-

Diethyl ether[7]

-

1% Potassium hydroxide solution[7]

-

Sodium sulfate[7]

-

Acetone[7]

Procedure:

-

In a 5-liter round-bottomed flask equipped with a reflux condenser, combine 200 g of ethyl oleate and 1.5 L of absolute ethanol.[7]

-

Add 80 g of sodium through the reflux condenser at a rate that maintains a vigorous reaction, with occasional shaking of the flask.[7]

-

Once the initial reaction subsides, add approximately 200 mL more of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.[7]

-

Add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.[7]

-

After cooling, add 1.2 L of water.[7]

-

Extract the unsaponifiable fraction with diethyl ether.[7]

-

Wash the ether extracts first with a 1% potassium hydroxide solution and then with water until the washings are neutral.[7]

-

Dry the ether extract over sodium sulfate.[7]

-

Remove the ether by distillation and distill the remaining residue through an efficient column to obtain crude this compound.[7]

-

For purification, dissolve 50 g of the crude this compound in 400 mL of acetone and crystallize at -20°C to -25°C.[7]

-

The residue is then recrystallized from 250 mL of acetone at -5°C to remove saturated alcohols.[7]

-

The this compound in the filtrate can be further purified by recrystallization at -60°C to -65°C, followed by distillation.[7]

Synthesis of Iron Oxide Nanoparticles using this compound

This compound can be used as a co-solvent and stabilizing agent in the synthesis of iron oxide nanoparticles (IONPs).

Materials:

-

Iron oleate (1.8 g)[9]

-

Oleic acid (0.57 g)[9]

-

This compound (1.61 g)[9]

-

Diphenyl ether (10 g)[9]

-

Ethanol[9]

-

Toluene and Hexane mixture[9]

Procedure:

-

Combine iron oleate, oleic acid, and this compound with diphenyl ether in a reaction vessel.[9]

-

Heat the mixture to 250 °C with a heating ramp of 10 °C per minute under an inert atmosphere.[9]

-

Maintain the temperature at 250 °C for 30 minutes.[9]

-

Cool the reaction mixture to room temperature.[9]

-

Precipitate the nanoparticles by adding ethanol.[9]

-

Collect the nanoparticles by centrifugation.[9]

-

Wash the product with ethanol and resuspend it in a mixture of toluene and hexane for storage or further use.[9]

Mandatory Visualizations

Caption: Workflow for the Synthesis of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CAS 143-28-2: this compound | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 6. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Deciphering the parameters to produce highly reproducible and scalable iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00516F [pubs.rsc.org]

Oleyl Alcohol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a versatile excipient and intermediate in pharmaceutical and cosmetic formulations. Its utility as an emollient, emulsifier, and penetration enhancer necessitates a thorough understanding of its safety profile and handling requirements to ensure occupational safety and experimental integrity. This technical guide provides an in-depth overview of the safety data sheet (SDS) for this compound, detailed handling precautions, and relevant experimental protocols for safety assessment.

Core Safety and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1][2] |

| Molecular Weight | 268.48 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Odor | Fatty animal odor | [4] |

| Melting Point | ~ 6 °C / 42.8 °F | [2] |

| Boiling Point | 206 - 207 °C / 402.8 - 404.6 °F | [2] |

| Flash Point | 180 °C / 356 °F (closed cup) | [2] |

| Density | 0.849 g/mL at 25 °C | [5] |

| Water Solubility | Immiscible | [2][4] |

| Solubility in Other Solvents | Soluble in alcohol and ether | [4] |

| Refractive Index | 1.461 | [1][2] |

Fire Safety Data

This compound is a combustible liquid, and appropriate fire safety measures must be in place.

| Property | Value | Source |

| Flash Point | 180 °C / 356 °F (closed cup) | [2] |

| Autoignition Temperature | Not available | |

| NFPA Rating | Health: 1, Flammability: 0, Instability: 0 | |

| Suitable Extinguishing Media | Carbon dioxide (CO₂), powder, water spray, alcohol-resistant foam. In case of a major fire, evacuate the area and fight the fire remotely due to the risk of explosion. | [6] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [6] |

Toxicity Data

The toxicological properties of this compound have not been fully investigated. However, available data indicates that it can cause skin and eye irritation.

| Test | Species | Result | Source |

| Draize test, eye | Rabbit | 100 mg/24H Mild | |

| Draize test, skin | Rabbit | 500 mg/24H Mild | |

| Draize test, skin | Rabbit | 100 mg/24H Severe | |

| Oral LD₅₀ (Rat) | N.A. | [4] | |

| Inhalation LC₅₀ (Rat) | N.A. | [4] | |

| Dermal LD₅₀ (Rabbit) | N.A. | [4] |

Hazard Identification and Handling Precautions

This compound is classified as a skin and eye irritant.[1][7] Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[8]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][9] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[4]

-

Respiratory Protection : If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK, EN 14387).[4]

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[4]

Engineering Controls

-

Ensure adequate ventilation in the handling area.

-

Eyewash stations and safety showers should be in close proximity to the workstation.[6]

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] For long-term storage, a freezer is recommended.[7] Keep away from incompatible materials such as acids and oxidizing agents.[6]

Emergency Procedures

First Aid Measures

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2][5]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][6]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][5]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical aid.[5][6]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors, mist, or gas.[4]

-

Environmental Precautions : Do not let the product enter drains.[4]

-

Methods for Containment and Cleaning Up : Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4][6]

Experimental Protocols for Safety Assessment

The following are summaries of standardized protocols for assessing the skin and eye irritation potential of chemicals like this compound. These are based on the OECD Guidelines for the Testing of Chemicals.

OECD 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the assessment of acute skin irritation and corrosion.

-